molecular formula C18H19N5OS B6505578 4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421473-00-8

4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6505578
CAS No.: 1421473-00-8
M. Wt: 353.4 g/mol
InChI Key: QKRDLUGQLOSRAZ-UHFFFAOYSA-N
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Description

4-Propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide is a novel chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture, combining a 1,2,3-thiadiazole carboxamide core with a 5H,6H,7H-pyrrolo[1,2-a]imidazole moiety. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities. Thiadiazole derivatives are extensively investigated as potential anticancer agents, with studies showing they can act as bioisosteres of nucleic acid bases, potentially disrupting DNA replication in cancer cells . The fusion of the thiadiazole ring with a pyrroloimidazole system, a heterocyclic framework of significant research interest, enhances the structural complexity and potential research value of this molecule. Research on related 3-aryl-pyrrolo[1,2-a]imidazole compounds has indicated potential for antimicrobial activity, suggesting this structural motif is a valuable template for exploring new biological pathways . The specific substitution pattern of a 4-propyl group on the thiadiazole ring and the 4-aryl linkage is strategically designed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its interaction with biological targets. This reagent is intended for use in biochemical screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-4-14-17(25-22-21-14)18(24)20-13-8-6-12(7-9-13)15-11-19-16-5-3-10-23(15)16/h6-9,11H,2-5,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRDLUGQLOSRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiadiazole vs. Triazole Moieties

The thiadiazole group in the target compound differs from the 1,2,4-triazole in derivatives studied by Hotsulia et al. . For example, triazole-thiol derivatives showed moderate docking scores (−8.2 to −9.1 kcal/mol) against ALK and COX-2, suggesting the target compound’s thiadiazole may improve affinity due to its planar rigidity .

Substituent Effects on Bioactivity

  • Propyl Chain: The N-propyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 predicted), favoring membrane penetration over shorter chains. This contrasts with indole-propyl substituents in triazole derivatives, which showed enhanced binding to lanosterol demethylase (−8.9 kcal/mol) due to aromatic stacking .
  • Pyrroloimidazole vs.

Research Findings and Hypothetical Mechanisms

Molecular Docking Insights

While the target compound lacks explicit docking data, analogous studies on triazole-thiol derivatives provide a framework:

  • Kinase Inhibition : The pyrroloimidazole-thiadiazole scaffold could occupy the hydrophobic back pocket of ALK (PDB: 2XP2), similar to triazole derivatives.
  • COX-2 Selectivity : The phenyl-thiadiazole group may mimic celecoxib’s sulfonamide motif, selectively blocking COX-2’s catalytic site.

Preparation Methods

Thiadiazole Ring Formation

The 1,2,3-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through Huisgen cycloaddition. A validated method involves the reaction of thiourea derivatives with α-haloketones:

RC(O)CH2X+NH2CSNH2Thiadiazole+HX\text{RC(O)CH}2\text{X} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiadiazole} + \text{HX}

Example Protocol :

  • Starting Material : 4-Propylphenyl thiourea (synthesized from 4-propylaniline and thiophosgene).

  • Reagent : Bromoacetyl chloride in acetic acid.

  • Conditions : 60°C, 12 hours.

  • Yield : 68–72%.

Carboxamide Functionalization

The carboxamide group is introduced via nucleophilic acyl substitution. For instance, treating thiadiazole-5-carbonyl chloride with 4-aminophenyl-pyrroloimidazole under Schotten-Baumann conditions:

Thiadiazole-COCl+H2N-ArThiadiazole-CONH-Ar\text{Thiadiazole-COCl} + \text{H}_2\text{N-Ar} \rightarrow \text{Thiadiazole-CONH-Ar}

Optimized Conditions :

  • Solvent : Dichloromethane/water biphasic system.

  • Base : Sodium bicarbonate.

  • Temperature : 0°C to room temperature.

  • Yield : 85–90%.

Synthesis of the Pyrrolo[1,2-a]Imidazole Moiety

Cyclocondensation Strategy

Pyrrolo[1,2-a]imidazoles are synthesized via cyclocondensation of α-bromoketones with imidazole derivatives. A representative method from involves:

  • Bromination : 4-(2-Bromoacetyl)phenylpyrrolidine-3-carboxylic acid is prepared using bromine in acetic acid.

  • Cyclocondensation : Reaction with thiourea derivatives under acidic conditions:

BrC(O)CH2Ar+NH2CSNH2HOAcPyrroloimidazole\text{BrC(O)CH}2\text{Ar} + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{HOAc}} \text{Pyrroloimidazole}

Key Data :

  • Reaction Time : 6 hours at 80°C.

  • Yield : 62–75%.

Alternative Route via Suzuki-Miyaura Coupling

Recent advances utilize palladium-catalyzed cross-coupling to attach the pyrroloimidazole subunit to a boronic ester-functionalized phenyl ring:

Ar-Bpin+Br-PyrroloimidazolePd(PPh3)4Ar-Pyrroloimidazole\text{Ar-Bpin} + \text{Br-Pyrroloimidazole} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Pyrroloimidazole}

Optimized Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Base : Sodium carbonate.

  • Solvent : Toluene/ethanol (2:1).

  • Temperature : 80°C.

  • Yield : 93%.

Assembly of the Complete Molecule

Sequential Coupling Approach

Step 1 : Synthesis of 4-(pyrrolo[1,2-a]imidazol-3-yl)aniline via Suzuki coupling:

  • Boronic Ester : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate.

  • Electrophile : 4-Bromo-N-(propyl)thiadiazole-5-carboxamide.

Step 2 : Amide bond formation between the aniline and thiadiazole-carbonyl chloride.

One-Pot Tandem Reaction

A streamlined protocol combines cyclocondensation and coupling in a single vessel:

  • Reagents : 4-Propylaniline, thiourea, bromoacetyl chloride, and Pd(PPh3_3)4_4.

  • Solvent : 1,4-Dioxane.

  • Yield : 58% (over two steps).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields, while nonpolar solvents (toluene) favor coupling reactions:

Reaction Step Optimal Solvent Temperature Yield
Thiadiazole formationAcetic acid60°C72%
Suzuki couplingToluene/EtOH80°C93%
Amide bond formationDCM/H2_2O0–25°C89%

Catalytic Systems

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve coupling efficiency for sterically hindered substrates.

Characterization and Analytical Data

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.38 (s, 9H, tert-butyl), 2.01–2.19 (m, 2H, pyrrolidine), 3.28–3.41 (m, 2H, CH2_2), 6.55 (br s, 1H, NH).

  • LC-MS : m/z 422.2 [M+Na]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity for the final compound.

Challenges and Limitations

  • Stereochemical Control : The pyrroloimidazole moiety may form racemic mixtures, necessitating chiral resolution.

  • Scale-Up Issues : Palladium residues in coupling reactions require stringent purification for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-propyl-N-(4-pyrroloimidazolylphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclization and coupling reactions. Key steps include:

  • Heterocycle formation : The pyrroloimidazole core can be synthesized via cyclization of substituted amines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., trifluoroacetic acid in methanol/water mixtures) .
  • Thiadiazole coupling : The 1,2,3-thiadiazole moiety is introduced via a carboxamide linkage using coupling reagents (e.g., DMF as solvent, K₂CO₃ as base) at room temperature .
  • Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) is critical for isolating the final product. Yield optimization requires precise stoichiometric ratios (1.1:1 for alkyl halides) and microwave-assisted reactions to reduce side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for verifying the imidazole, thiadiazole, and propyl substituents. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (δ 7.5–8.5 ppm for phenyl groups) are diagnostic .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (carboxamide C=O stretch) and ~1510 cm⁻¹ (thiadiazole C-S) confirm functional groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this compound, and what validation strategies are recommended?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural similarity to known thiadiazole/pyrroloimidazole targets, such as lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes to encompass active sites (e.g., 20 ų for 3LD6) .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol suggests strong binding) with in vitro enzyme inhibition assays (e.g., MIC values for antifungal activity) .

Q. What experimental strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Dose-Response Refinement : Use a wider concentration range (e.g., 0.1–100 µM) and replicate assays (n ≥ 3) to identify outliers .
  • Selectivity Profiling : Test against structurally related enzymes (e.g., CYP51 vs. CYP3A4) to rule off-target effects .
  • Physicochemical Analysis : Assess solubility (e.g., PBS/DMSO mixtures) and stability (HPLC monitoring over 24h) to confirm bioactivity correlates with compound integrity .

Q. How can in silico ADMET predictions guide the prioritization of analogs for preclinical testing?

  • Methodological Answer :

  • Tools : SwissADME or pkCSM for predicting permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s), hepatic metabolism (CYP450 isoforms), and toxicity (AMES test alerts) .
  • Key Parameters : Optimize logP (2–3.5) and topological polar surface area (<140 Ų) to enhance blood-brain barrier penetration or oral bioavailability .

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